1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
Overview
Description
“1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C10H10ClFN2O and a molecular weight of 228.65 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a fluorophenyl group and a methanamine group . The SMILES string representation of the molecule is FC1=CC=C(C=C1)C2=NOC(CN)=C2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C10H10ClFN2O, and it has a molecular weight of 228.65 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of isoxazole derivatives, including 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride, have been synthesized and tested for their in vitro antimicrobial activity against bacterial and fungal organisms. This research demonstrates the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2019).
Antidepressant-like Activity
Novel derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds were tested in signal transduction assays and showed potent antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Oral and Intravenous Clinical Administration
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active neurokinin-1 receptor antagonist with potential clinical applications in treating emesis and depression (Harrison et al., 2001).
Potential Antipsychotic Agents
Research on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to this compound, indicates potential use as novel antipsychotic agents. These compounds show promising antipsychotic-like profiles without interacting with dopamine receptors (Wise et al., 1987).
Alzheimer's Disease Treatment
3-Aryl-1-phenyl-1H-pyrazole derivatives, structurally related to this compound, have been studied as multitarget directed ligands for treating Alzheimer's disease. These compounds exhibit acetylcholinesterase and monoamine oxidase inhibitory properties (Kumar et al., 2013).
Hepatitis B Virus Inhibitors
(3-Phenylisoxazol-5-yl)methanimine derivatives, structurally akin to this compound, have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. These compounds show promise as potent non-nucleoside anti-HBV agents (Liang et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDESHLNQPGTMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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